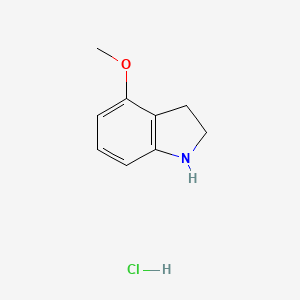
4-Methoxyindoline hydrochloride
Overview
Description
4-Methoxyindoline hydrochloride is a heterocyclic compound with the CAS Number: 90609-70-4 . It has a molecular weight of 185.65 and is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound has been described in various studies . One method involves the bromination reaction of m-methoxyaniline to generate 2,4-dibromo-5-anisidine. This is then converted to 5,7-dibromo-4-methoxyindoline through a Sandmeyer method. Finally, 5,7-dibromo-4-methoxyindoline undergoes palladium/carbon catalysis, reduction, and debromination in the presence of hydrogen .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 185.65 . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications
Synthesis of Indoles and Indolines
- 4-Methoxyindoline hydrochloride is used in the synthesis of various indoles and indolines. Kawasaki, Ohtsuka, and Sakamoto (1990) demonstrated the conversion of 3-hydroxy-2-methoxyindoline into 4-(2-aminoethyl)indole using a Claisen ortho-amide rearrangement process, illustrating the compound's utility in complex chemical transformations (Kawasaki, Ohtsuka, & Sakamoto, 1990).
Anticancer Research
- Research into anticancer applications has shown the potential of 4-methoxyindoline derivatives. Verbaanderd et al. (2017) discussed the use of 4-aminoquinoline compounds, closely related to 4-methoxyindoline, in anti-cancer therapy, highlighting their role in sensitizing tumor cells to various drugs (Verbaanderd et al., 2017).
Photolysis and Photocleavage Studies
- 4-Methoxyindoline derivatives have been used in photolysis studies. Papageorgiou and Corrie (2000) explored the effects of 4-methoxy substitution on the efficiency of photolysis in 1-acyl-7-nitroindolines, demonstrating its impact on photocleavage efficiency (Papageorgiou & Corrie, 2000).
Inhibition of Tubulin Polymerization
- Compounds derived from 4-methoxyindoline have been studied for their ability to inhibit tubulin polymerization, which is a crucial mechanism in cancer therapeutics. Gastpar et al. (1998) showed that methoxy-substituted 3-formyl-2-phenylindoles, which include 4-methoxyindoline structures, can effectively disrupt microtubule assembly, similar to colchicine (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Synthesis of Pharmaceutical Compounds
- This compound is also involved in the synthesis of various pharmaceutical compounds. For example, Tornetta (1969) discussed the synthesis of Metoclopramide, a medication used as an antiemetic, which is structurally related to methoxyindoline compounds (Tornetta, 1969).
Safety and Hazards
The safety information for 4-Methoxyindoline hydrochloride includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Future Directions
properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-9-4-2-3-8-7(9)5-6-10-8;/h2-4,10H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXLPTAZQUESGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671996 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90609-70-4 | |
| Record name | 4-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine](/img/structure/B1463052.png)
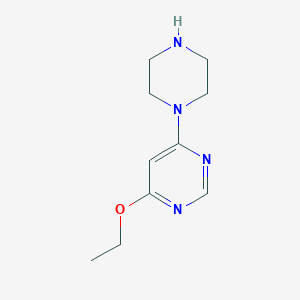
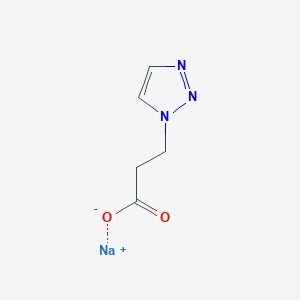
![2-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1463060.png)
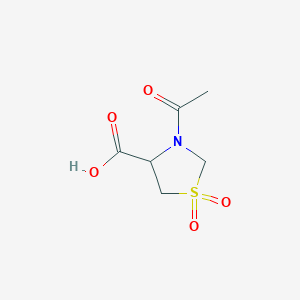
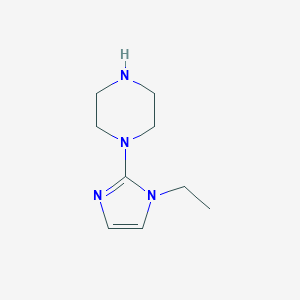
![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B1463066.png)

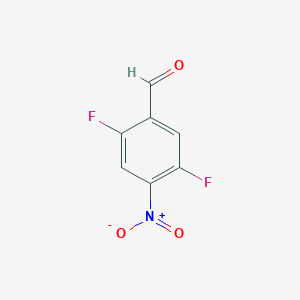
![4-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1463070.png)
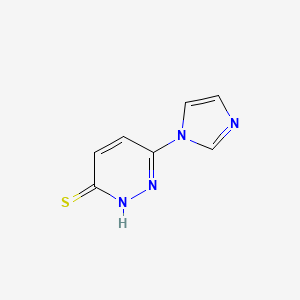
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)